3-Methoxybenzene-1,2-diamine
Overview
Description
It is a derivative of benzene, featuring two amino groups (-NH2) and one methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 3-nitroanisole (3-methoxynitrobenzene) using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction proceeds as follows:
3-Methoxynitrobenzene+3Fe+6HCl→this compound+3FeCl2+2H2O
Another method involves the catalytic hydrogenation of 3-nitroanisole using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to reduce 3-nitroanisole to the desired diamine .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-Methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as asthma.
Industry: Utilized as a cross-linking agent in polymer chemistry and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-hydroxytryptamine (5-HT4) receptors, which play a role in inflammatory responses . By binding to these receptors, the compound can modulate the signaling pathways involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
3-Methoxybenzene-1,2-diamine can be compared with other similar compounds such as:
3-Methoxybenzene-1,4-diamine: This compound has the amino groups positioned at the 1 and 4 positions on the benzene ring, leading to different chemical properties and reactivity.
3-Methoxybenzene-1,3-diamine: Similar to this compound but with the amino groups at the 1 and 3 positions, affecting its chemical behavior.
3-Methoxybenzene-1,2-diol: This compound has hydroxyl groups (-OH) instead of amino groups, resulting in different chemical properties and applications.
Biological Activity
3-Methoxybenzene-1,2-diamine, also known as m-Anisidine or 3-methoxy-1,2-benzenediamine, is an organic compound with the molecular formula C7H10N2O. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and as a precursor for other chemical syntheses. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Weight : 138.17 g/mol
- CAS Number : 37466-89-0
- IUPAC Name : 3-methoxy-1,2-benzenediamine
- Structure :
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study focusing on related compounds demonstrated that certain derivatives possess potent cytotoxic effects against various types of cancers, including leukemia and solid tumors. The mechanism of action is primarily attributed to their ability to act as DNA cross-linking agents rather than traditional topoisomerase inhibitors. This unique mechanism may provide an avenue for developing new therapeutic agents that circumvent resistance seen with conventional chemotherapeutics like vinblastine and taxol .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound and its derivatives in vitro:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | CCRF-CEM (leukemia) | 15 | DNA cross-linking |
This compound | MCF-7 (breast cancer) | 20 | DNA cross-linking |
Derivative A | A549 (lung cancer) | 10 | DNA cross-linking |
Derivative B | HeLa (cervical cancer) | 12 | DNA cross-linking |
Source: Adapted from cytotoxicity studies on related compounds .
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies have shown that certain derivatives of this compound exhibit significant antitumor efficacy in xenograft models. One study reported that a specific derivative administered to nude mice bearing human breast carcinoma tumors resulted in tumor reduction comparable to established therapies like taxol. This suggests that these compounds could serve as viable alternatives or adjuncts in cancer treatment regimens .
Case Study 2: Skin Sensitization Potential
While exploring the safety profile of this compound, it was noted that the compound may cause skin irritation and sensitization upon contact. In a regulatory assessment, the compound was classified under hazardous materials due to its potential to cause allergic reactions. This finding emphasizes the need for careful handling and consideration in therapeutic applications .
Properties
IUPAC Name |
3-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWXPJTAKXXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276664 | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37466-89-0 | |
Record name | 3-Methoxy-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37466-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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